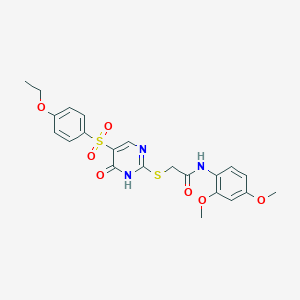

N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

説明

N-(2,4-Dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a dihydropyrimidinone core. Its structure includes a 2,4-dimethoxyphenyl group linked via an acetamide moiety and a 4-ethoxyphenylsulfonyl substituent at position 5 of the pyrimidine ring . This compound belongs to a broader class of thiopyrimidine derivatives, which are studied for their diverse pharmacological properties, including antimicrobial and enzyme-inhibitory activities .

特性

分子式 |

C22H23N3O7S2 |

|---|---|

分子量 |

505.6 g/mol |

IUPAC名 |

N-(2,4-dimethoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C22H23N3O7S2/c1-4-32-14-5-8-16(9-6-14)34(28,29)19-12-23-22(25-21(19)27)33-13-20(26)24-17-10-7-15(30-2)11-18(17)31-3/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27) |

InChIキー |

UJVKEWMDMPVPMA-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(2,4-ジメトキシフェニル)-2-((5-((4-エトキシフェニル)スルホニル)-6-オキソ-1,6-ジヒドロピリミジン-2-イル)チオ)アセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下が含まれます。

ジヒドロピリミジノンコアの形成: このステップには、アルデヒド、β-ケトエステル、および尿素が酸性条件下で反応してジヒドロピリミジノンコアを形成するビゲネッリ反応が含まれます。

スルホニル基の導入: スルホニル基は、スルホニル化によって導入されます。ここで、ジヒドロピリミジノンコアは、塩基の存在下でスルホニルクロリドと反応します。

チオエーテルの形成: チオエーテル結合は、スルホニル化されたジヒドロピリミジノンを塩基性条件下でチオール化合物と反応させることで形成されます。

最終カップリング: 最後のステップは、中間体を適切な条件下で2,4-ジメトキシアニリンとカップリングして目的の化合物を得ることです。

工業生産方法

この化合物の工業生産には、収率と純度を向上させるために上記の合成経路を最適化する必要がある場合があります。これには、連続フローリアクターの使用、高度な精製技術、および一貫性とスケーラビリティを確保するための厳格な品質管理対策が含まれます。

化学反応の分析

科学研究への応用

N-(2,4-ジメトキシフェニル)-2-((5-((4-エトキシフェニル)スルホニル)-6-オキソ-1,6-ジヒドロピリミジン-2-イル)チオ)アセトアミドには、いくつかの科学研究への応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。

生物学: 抗菌性、抗真菌性、抗癌性など、その潜在的な生物活性について調査されています。

医学: 特に特定の生物学的経路を標的とする新しい薬剤の開発におけるその潜在的な治療的用途について探求されています。

産業: 独自の特性を持つ特殊化学品や材料の開発に使用されています。

科学的研究の応用

Chemistry

Synthesis and Reagent Use

This compound serves as a building block in organic synthesis, enabling the creation of more complex molecules. It can be employed as a reagent in various chemical reactions, such as:

- Oxidation : Leading to the formation of sulfoxides and sulfones.

- Reduction : Resulting in thiols and reduced aromatic compounds.

- Substitution Reactions : Facilitating the creation of halogenated, nitrated, or alkylated derivatives.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives of similar structures have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.

Antifungal and Anticancer Activities

The compound has been investigated for its potential antifungal properties and its ability to induce cytotoxic effects in cancer cell lines. Studies have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, highlighting its therapeutic potential.

Medicinal Chemistry

Drug Development

N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is explored for its potential therapeutic applications in drug development. Its mechanism of action may involve:

- Enzyme Inhibition : Modulating the activity of enzymes critical to disease progression.

- Receptor Interaction : Binding to cellular receptors to influence signal transduction pathways.

- Gene Expression Modulation : Affecting the expression of genes related to cell growth and differentiation.

Industrial Applications

Specialty Chemicals Production

The compound's unique properties make it suitable for developing specialty chemicals with specific functionalities. Its versatility allows for applications in materials science and chemical manufacturing industries.

Case Study 1: Antimicrobial Activity

In a study focusing on the antimicrobial efficacy of similar compounds, it was found that derivatives exhibited minimum inhibitory concentrations (MIC) around 256 µg/mL against common pathogens. This suggests a promising avenue for further exploration in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments evaluated the cytotoxic effects of compounds with similar structural motifs. Results indicated significant activity against various cancer cell lines, suggesting potential for therapeutic applications in oncology.

作用機序

類似の化合物との比較

N-(2,4-ジメトキシフェニル)-2-((5-((4-エトキシフェニル)スルホニル)-6-オキソ-1,6-ジヒドロピリミジン-2-イル)チオ)アセトアミドは、以下のような他の類似の化合物と比較することができます。

N-(2,4-ジメトキシフェニル)-2-((5-((4-メトキシフェニル)スルホニル)-6-オキソ-1,6-ジヒドロピリミジン-2-イル)チオ)アセトアミド: 類似の構造ですが、エトキシ基の代わりにメトキシ基を持っています。

N-(2,4-ジメトキシフェニル)-2-((5-((4-クロロフェニル)スルホニル)-6-オキソ-1,6-ジヒドロピリミジン-2-イル)チオ)アセトアミド: 類似の構造ですが、エトキシ基の代わりにクロロ基を持っています。

N-(2,4-ジメトキシフェニル)-2-((5-((4-フルオロフェニル)スルホニル)-6-オキソ-1,6-ジヒドロピリミジン-2-イル)チオ)アセトアミド: 類似の構造ですが、エトキシ基の代わりにフルオロ基を持っています。

類似化合物との比較

Core Modifications

- Target Compound: The dihydropyrimidinone core is substituted at position 2 with a thioacetamide group and at position 5 with a 4-ethoxyphenylsulfonyl moiety.

- Analog 1: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide () Substituents: 4-methyl on pyrimidine, phenoxyphenyl on acetamide. Key Difference: Lacks sulfonyl groups; methyl enhances electron density on the pyrimidine ring.

- Analog 2: 2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide () Substituents: Amino group at position 4, thiazolyl side chain. Key Difference: Amino group increases nucleophilicity; thiazole introduces heterocyclic diversity.

Side Chain Variations

- Target Compound : 2,4-Dimethoxyphenyl acetamide provides steric bulk and polarity.

- Analog 3 : N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()

- Substituents: Halogenated aryl and naphthyl groups.

- Key Difference: Chloro/fluoro substituents reduce solubility; naphthyl increases hydrophobicity.

Key Observations :

- The target compound’s synthesis likely follows methods similar to Analog 1, but its yield remains unspecified in available evidence.

- Analog 2 achieves a higher yield (86%) due to optimized alkylation under basic conditions .

Physical and Spectroscopic Properties

Key Observations :

- Crystallographic data for halogenated analogs () suggest tighter molecular packing compared to methoxy-substituted derivatives .

Functional Group Impact on Reactivity and Bioactivity

- Sulfonyl vs. Methyl/Amino Groups: The 4-ethoxyphenylsulfonyl group in the target compound may enhance stability and enzyme-binding affinity compared to Analog 1’s methyl group or Analog 2’s amino group.

- Methoxy vs. Halogen Substituents :

- Methoxy groups improve solubility but reduce electrophilicity compared to chloro/fluoro substituents in Analog 3 .

生物活性

N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl moiety and a thioacetamide group linked to a sulfonyl-substituted pyrimidine. Its molecular formula is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 358.41 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the field of oncology and antimicrobial properties. The following sections detail specific areas of activity.

Anticancer Activity

Numerous studies have explored the anticancer potential of compounds similar to N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide. For instance:

- Mechanism of Action : The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased DNA damage and apoptosis in cancer cells, particularly in breast and colon cancer cell lines .

- Case Studies : In vitro studies demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like etoposide .

- Structure-Activity Relationship (SAR) : Modifications in the substituents on the pyrimidine ring significantly influenced the cytotoxicity profile. For example, compounds with electron-withdrawing groups showed enhanced activity against MDA-MB-231 breast cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Antibacterial and Antifungal Effects : Preliminary tests indicate that the compound displays varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against common pathogens .

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。